molecular formula C9H7BrN2 B1390130 7-Bromo-5-methylquinoxaline CAS No. 532934-95-5

7-Bromo-5-methylquinoxaline

Cat. No. B1390130
M. Wt: 223.07 g/mol
InChI Key: DGGITVDNUKFNTJ-UHFFFAOYSA-N
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Description

“7-Bromo-5-methylquinoxaline” is an organic compound with the molecular formula C9H7BrN2 . It is a heterocyclic aromatic compound that belongs to the quinoxaline family. It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 7-Bromo-5-methylquinoxaline involves a bromination reaction of 5-methylquinoxaline with hydrobromic acid. The synthesis process involves adding a solution of hydrobromic acid to a mixture of 5-methylquinoxaline and glacial acetic acid in the presence of acetic anhydride.


Molecular Structure Analysis

The molecular structure of 7-Bromo-5-methylquinoxaline is represented by the linear formula C9H7BrN2 . The InChI code for the compound is 1S/C9H7BrN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3 .


Physical And Chemical Properties Analysis

7-Bromo-5-methylquinoxaline has a molecular weight of 223.07 g/mol . It is insoluble in water but soluble in organic solvents like ethanol, dimethylformamide, and chloroform. It is a solid substance at room temperature .

Scientific Research Applications

  • Medicine and Pharmacology

    • Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
    • The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
    • Quinoxaline sulfonamide derivatives have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
  • Chemistry

    • 7-Bromo-5-methylquinoxaline is a chemical compound with the molecular formula C9H7BrN2 .
    • It is a solid substance with a molecular weight of 223.07 .
    • It is used in various chemical reactions and syntheses .
  • Synthesis of Complex Molecules

    • 7-Bromo-5-methylquinoxaline can be used as a starting material for the synthesis of complex molecules.
    • It can be used in various chemical reactions and syntheses .
  • Fluorescent Dye for Biological Imaging

    • It can also be used as a fluorescent dye for biological imaging.
    • This application is particularly useful in the field of biochemistry and molecular biology, where it can help visualize cellular processes or structures.
  • Analytical Standard

    • 7-Bromo-5-methylquinoxaline can be used as an analytical standard for the determination of quinoxaline derivatives in biological samples.
    • This is important in analytical chemistry, where it can be used to calibrate instruments or validate analytical methods.
  • Molecular Simulations
    • 7-Bromo-5-methylquinoxaline can be used in molecular simulations .
    • Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .

Safety And Hazards

The safety information for 7-Bromo-5-methylquinoxaline indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

7-bromo-5-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGITVDNUKFNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310297
Record name 7-Bromo-5-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methylquinoxaline

CAS RN

532934-95-5
Record name 7-Bromo-5-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532934-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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